

A Technical Guide to Bulbocapnine Hydrochloride (CAS 632-47-3)

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Compound of Interest

Compound Name: *Bulbocapnine hydrochloride*

Cat. No.: *B190711*

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **Bulbocapnine Hydrochloride** (CAS 632-47-3), an aporphine alkaloid of significant interest in neuroscience and pharmacology. This guide covers its physicochemical properties, dual mechanism of action on the dopaminergic and cholinergic systems, detailed experimental protocols for assessing its activity, and essential safety information.

Introduction

Bulbocapnine is a naturally occurring isoquinoline alkaloid isolated from plants of the *Corydalis* and *Dicentra* genera.[1] As the hydrochloride salt, it is rendered suitable for laboratory use in aqueous solutions. Pharmacologically, bulbocapnine is recognized for its distinct effects on the central nervous system, primarily acting as an inhibitor of dopamine biosynthesis and as an acetylcholinesterase inhibitor.[2] These activities confer a range of effects, including neuroleptic-like and cataleptic states, making it a valuable tool for research into movement disorders, psychosis, and other neurological conditions.[3] Its ability to modulate key neurotransmitter systems continues to make it a subject of investigation for potential therapeutic applications and as a pharmacological probe.

Physicochemical and Biological Properties

The fundamental properties of **bulbocapnine hydrochloride** are summarized below, providing key data for experimental design and handling.

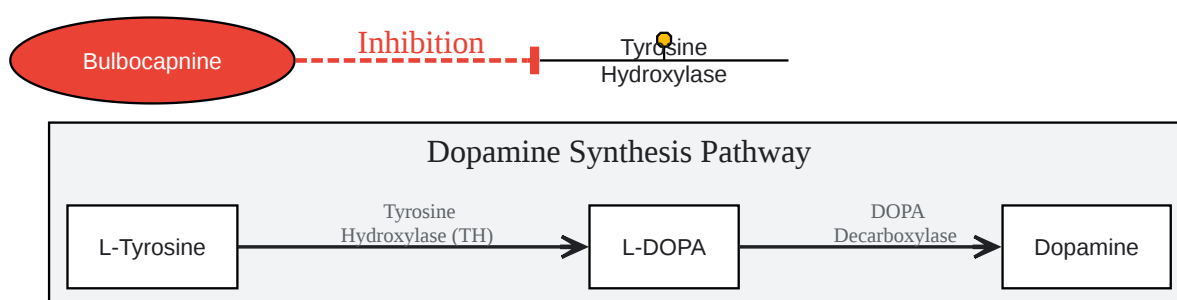
| Property | Value | Reference(s) |
|-------------------------------------|--|--------------|
| CAS Number | 632-47-3 | [1][4] |
| Molecular Formula | C ₁₉ H ₂₀ ClNO ₄ | [1][4] |
| Molecular Weight | 361.82 g/mol | [1][3] |
| IUPAC Name | (12S)-17-methoxy-11-methyl-3,5-dioxo-11-azapentacyclo[10.7.1.0 ^{2,6} .0 ^{8,20} .0 ^{14,19}]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol;hydrochloride | [4] |
| Melting Point | 209-210 °C | |
| Solubility | Slightly soluble in DMSO and Methanol (sonication recommended). | |
| Storage | Store at <-15°C, protect from light. | [1] |
| GHS Hazard Statement | H302: Harmful if swallowed. | [4] |
| Biological Activity | Dopamine synthesis inhibitor; Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitor. | [2] |
| IC ₅₀ (AChE) | 40 ± 2 µM | |
| IC ₅₀ (BChE) | 83 ± 3 µM | |
| IC ₅₀ (Dopamine Content) | 26.7 µM (in PC12 cells) | |

Mechanism of Action

Bulbocapnine hydrochloride exerts its effects through a dual mechanism, impacting both the dopaminergic and cholinergic pathways.

Dopaminergic System Modulation

The primary neuroleptic effects of bulbocapnine are attributed to its interference with the dopamine biosynthetic pathway. It acts as an inhibitor of Tyrosine Hydroxylase (TH), the rate-limiting enzyme that converts L-tyrosine to L-DOPA.[2][5] This inhibition leads to a reduction in the overall synthesis of dopamine. One study on bovine adrenal TH determined the inhibition to be uncompetitive with a K_i value of 0.20 mM.[5] In PC12 cells, a concentration of 20 μ M bulbocapnine resulted in a 24.4% inhibition of TH activity and a 45.2% reduction in total dopamine content. This disruption of dopamine production is central to its ability to induce catalepsy and other neuroleptic-like behaviors.

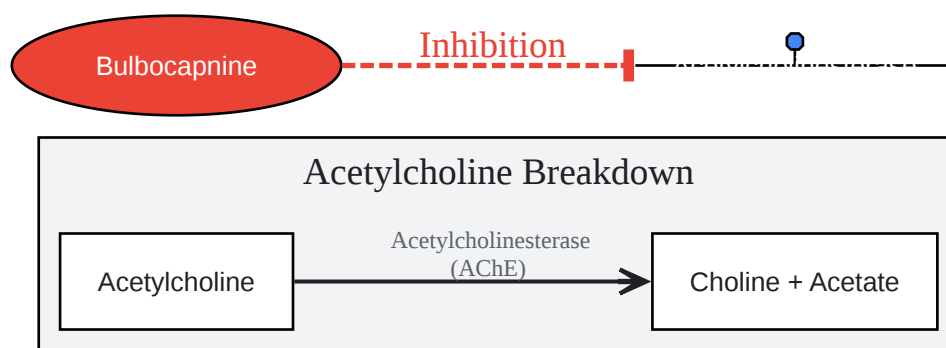


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Figure 1: Inhibition of the Dopamine Synthesis Pathway by Bulbocapnine.

Cholinergic System Interaction

In addition to its effects on the dopaminergic system, bulbocapnine is an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, bulbocapnine increases the concentration and duration of action of acetylcholine, leading to enhanced cholinergic signaling. This activity contributes to its effects on motor control and can induce tremors and other neuromuscular responses.



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Figure 2: Inhibition of Acetylcholinesterase (AChE) by Bulbocapnine.

Key Experimental Protocols

The following sections provide detailed methodologies for assessing the biological activities of **bulbocapnine hydrochloride**.

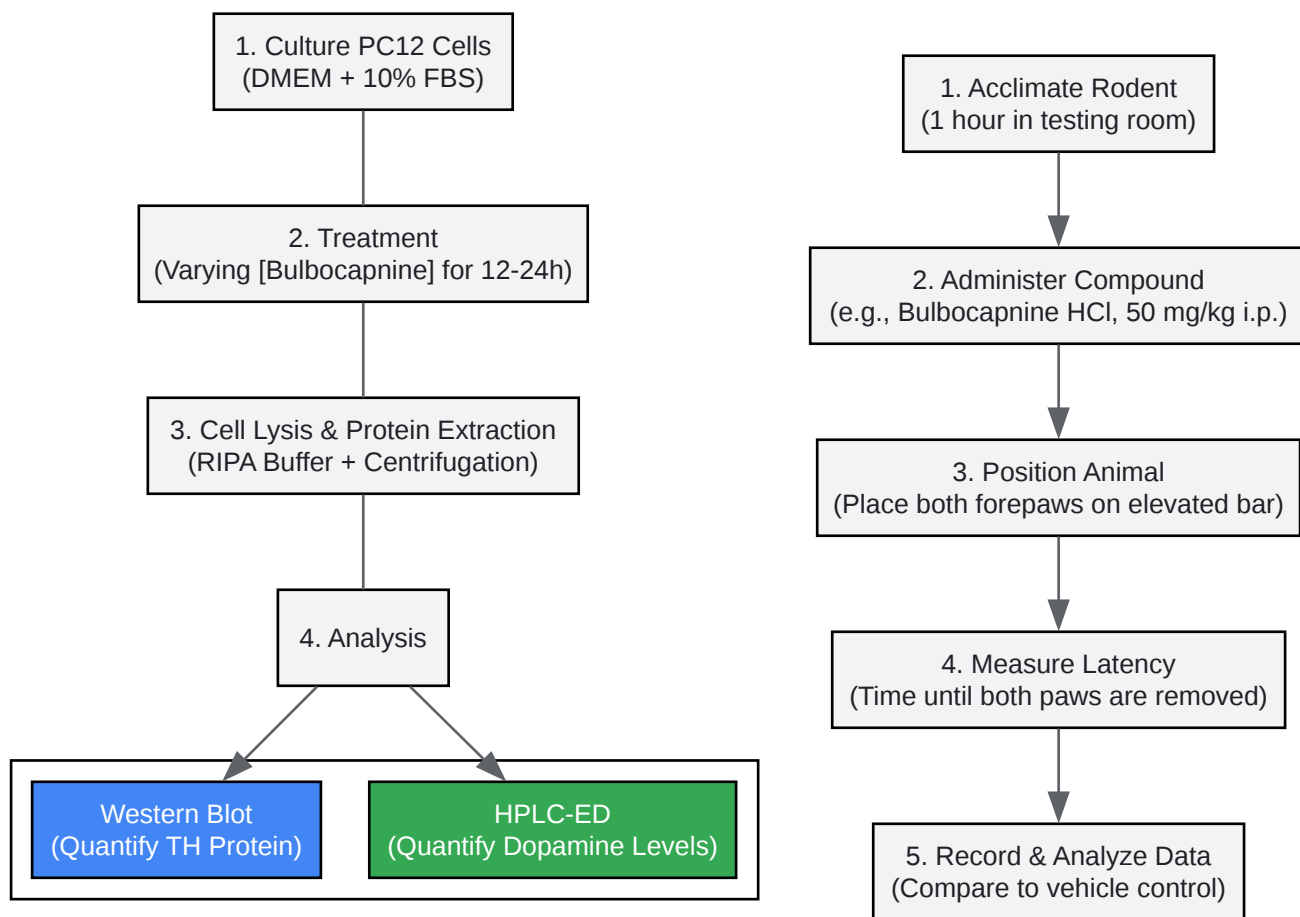
In Vitro: Inhibition of Tyrosine Hydroxylase (TH) in PC12 Cells

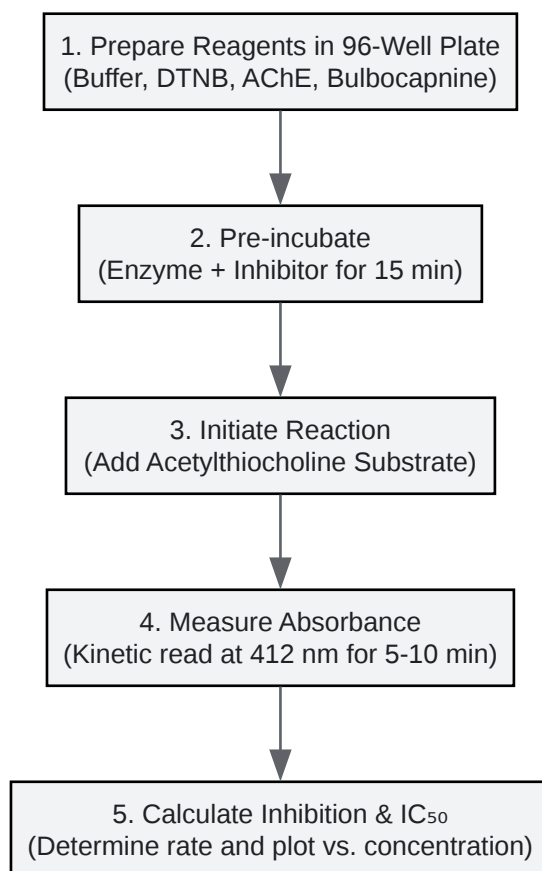
This protocol describes a method to quantify the inhibitory effect of bulbocapnine on TH protein expression and dopamine levels in a cellular model.

Methodology:

- **Cell Culture:** Culture PC12 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
- **Treatment:** Seed cells at a density of 1.5×10^5 cells/well in a 6-well plate. Allow cells to adhere for 24 hours. Treat cells with varying concentrations of **bulbocapnine hydrochloride** (e.g., 0, 10, 20, 50, 80 μ M) for a specified duration (e.g., 12 or 24 hours).
- **Cell Lysis:** After treatment, wash cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

- Protein Quantification: Determine the protein concentration of the supernatant using a standard method such as the BCA assay.
- Western Blot for TH Expression:
 - Separate 15-20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate with a primary antibody against Tyrosine Hydroxylase (e.g., 1:500 dilution) overnight at 4°C.
 - Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Visualize bands using an ECL substrate and quantify band density, normalizing to a loading control like GAPDH or β-actin.
- Dopamine Quantification (HPLC):
 - Alternatively, lyse cells and analyze the supernatant for dopamine content using HPLC with electrochemical detection, a standard method for catecholamine analysis.





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